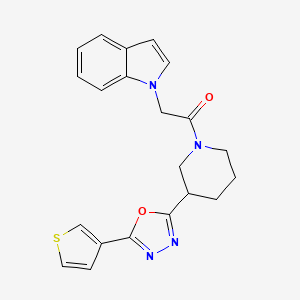

2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Beschreibung

2-(1H-Indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a thiophene group. The ethanone moiety is further functionalized with an indole ring, a structure known for its prevalence in bioactive molecules . This compound combines pharmacophoric elements:

- Indole: Associated with interactions with neurotransmitter receptors and enzyme inhibition .

- 1,3,4-Oxadiazole: Imparts metabolic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activities .

- Thiophene and Piperidine: Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration .

Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides .

Coupling of the oxadiazole-piperidine intermediate with indole derivatives using chloroacetyl chloride or similar acylating agents .

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(13-24-10-7-15-4-1-2-6-18(15)24)25-9-3-5-16(12-25)20-22-23-21(27-20)17-8-11-28-14-17/h1-2,4,6-8,10-11,14,16H,3,5,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJKIOQXKNKRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1H-indol-1-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, antimicrobial effects, and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 347.4 g/mol. The structure includes an indole moiety, a thiophene ring, and an oxadiazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles, including those containing indole and thiophene groups, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit various kinases involved in cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Case Studies : In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated an IC50 value of 0.275 µM, significantly lower than the standard drug erlotinib (IC50 = 0.417 µM), indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives often exhibit significant antibacterial and antifungal activities:

- Mechanism of Action : The proposed mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Research Findings : A study highlighted that similar compounds with indole and thiophene moieties displayed effective antimicrobial activity against gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:

- Indole Moiety : Known for its role in various biological activities including anti-inflammatory and anticancer effects.

- Oxadiazole Ring : Contributes to the compound’s ability to interact with biological targets effectively.

- Thiophene Ring : Enhances lipophilicity and bioavailability, potentially improving the pharmacokinetic profile.

Vergleich Mit ähnlichen Verbindungen

Bioactivity Profile

- Antimicrobial Activity: Compounds like 4a–c and 5a–f () demonstrate broad-spectrum antimicrobial activity due to the indole-oxadiazole-thiazolidinone scaffold. The target compound’s thiophene group may enhance membrane permeability compared to furan derivatives (e.g., ) .

- Anticancer Potential: Analogues with pyrazole-piperidine motifs () or pyrimidine-linked oxadiazoles () show cytotoxic effects, suggesting the target compound’s indole-oxadiazole core warrants similar testing .

Structural Modifications and Pharmacokinetics

- Piperidine vs.

- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity compared to furan, which may enhance CNS penetration but reduce aqueous solubility .

- Indole Substitution : N-Alkylation (e.g., allyl or benzyl groups in ) modulates electronic properties and bioavailability, though bulky substituents like 3,4-dimethoxybenzyl (8c) reduce synthetic yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.